molecular formula C15H13Cl2NO3 B5767321 3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide

3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B5767321
M. Wt: 326.2 g/mol
InChI Key: GWVGROVLTTVHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide, also known as DMCMB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This chemical compound has shown promise as a tool for investigating the mechanisms of action of various biological processes, as well as for developing new drugs and treatments.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide has been used extensively in scientific research to investigate the mechanisms of action of various biological processes. For example, it has been used to study the role of certain enzymes in cancer cell growth and proliferation. Additionally, this compound has been used to investigate the effects of various drugs on the nervous system and to develop new treatments for neurological disorders.

Mechanism of Action

3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide works by inhibiting the activity of certain enzymes in the body, including tyrosine kinases and proteases. These enzymes play a key role in a variety of biological processes, including cell growth and proliferation, and the inhibition of their activity can have a significant impact on the body's overall function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have a neuroprotective effect, which could make it useful in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide as a tool for scientific research is its specificity. Because it targets specific enzymes in the body, it can be used to investigate the role of these enzymes in various biological processes with a high degree of precision. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide. One area of focus could be the development of new drugs and treatments based on the compound's ability to inhibit certain enzymes in the body. Additionally, further research could be conducted to investigate the compound's potential use in the treatment of neurological disorders, as well as its potential as a tool for investigating the mechanisms of action of various biological processes.

Synthesis Methods

3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 4-methoxyaniline in the presence of a base. Another method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-11-5-3-10(4-6-11)18-15(19)9-7-12(16)14(21-2)13(17)8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVGROVLTTVHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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